molecular formula C7H11NO2 B1444698 Methyl 3-cyano-3,3-dimethylpropanoate CAS No. 132218-55-4

Methyl 3-cyano-3,3-dimethylpropanoate

Cat. No. B1444698
CAS RN: 132218-55-4
M. Wt: 141.17 g/mol
InChI Key: YLMVBVOUQGVTGX-UHFFFAOYSA-N
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Description

“Methyl 3-cyano-3,3-dimethylpropanoate” is a chemical compound with the molecular formula C7H11NO2 . It contains a total of 20 bonds, including 9 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 1 ester (aliphatic), and 1 nitrile (aliphatic) .


Synthesis Analysis

The synthesis of “Methyl 3-cyano-3,3-dimethylpropanoate” and similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The process can be carried out in several ways, including stirring without solvent and/or heat .


Molecular Structure Analysis

The molecular structure of “Methyl 3-cyano-3,3-dimethylpropanoate” includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 21 atoms, including 11 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .


Chemical Reactions Analysis

“Methyl 3-cyano-3,3-dimethylpropanoate” and similar compounds are known for their reactivity and ability to form biologically active novel heterocyclic moieties . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mechanism of Action

The mechanism of action of “Methyl 3-cyano-3,3-dimethylpropanoate” and similar compounds often involves alterations in mitochondrial function, which can result in autophagy or apoptosis of cells regardless of the mutational status of certain genes .

Safety and Hazards

“Methyl 3-cyano-3,3-dimethylpropanoate” should be handled with care. It is recommended to avoid contact with skin and eyes, and to avoid inhalation of vapour or mist . In case of contact, immediate measures such as washing with water and seeking medical attention are advised .

properties

IUPAC Name

methyl 3-cyano-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-7(2,5-8)4-6(9)10-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMVBVOUQGVTGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-cyano-3,3-dimethylpropanoate

CAS RN

132218-55-4
Record name methyl 3-cyano-3,3-dimethylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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